molecular formula C11H12ClNO4 B3116785 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid CAS No. 2197685-82-6

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid

Cat. No.: B3116785
CAS No.: 2197685-82-6
M. Wt: 257.67
InChI Key: SZZSZLGCUSJQEP-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom attached to a nicotinic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems enable the efficient and scalable synthesis of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the amine group is liberated, allowing for further functionalization .

Biological Activity

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid (Boc-6-Cl-Nic) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

  • Chemical Formula : C_12H_14ClN_1O_3
  • Molecular Weight : 257.7 g/mol
  • CAS Number : 2197685-82-6

Boc-6-Cl-Nic features a chlorinated pyridine ring, which is known for its reactivity and ability to interact with various biological targets, making it a valuable scaffold in drug design.

Boc-6-Cl-Nic is primarily studied for its interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. The presence of the chloro substituent enhances its binding affinity and selectivity towards these receptors, which are implicated in numerous physiological processes including neurotransmission and muscle contraction.

Inhibition Studies

  • Inhibition of Enzymes : Research indicates that Boc-6-Cl-Nic exhibits inhibitory effects on certain enzymes related to metabolic pathways. For example, studies have shown that it can act as an inhibitor for the enzyme BioA involved in biotin biosynthesis in Mycobacterium tuberculosis, with an IC50 value of approximately 155 nM .
  • Binding Affinity : Interaction studies have revealed that Boc-6-Cl-Nic binds effectively to nAChRs, potentially modulating their activity. This is significant for developing therapeutic agents targeting neurological disorders .

Case Studies

  • Antimicrobial Activity : A study isolated a bacterium capable of mineralizing 6-chloronicotinic acid, demonstrating the compound's potential role in bioremediation processes . The research highlighted the metabolic pathways involved in degrading chlorinated compounds, showcasing how Boc-6-Cl-Nic can be utilized in environmental applications.
  • Therapeutic Applications : In medicinal chemistry, Boc-6-Cl-Nic has been explored as a scaffold for synthesizing novel drugs with anticancer properties. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing side effects .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
6-Chloronicotinic AcidContains a chlorine atom on the pyridine ringMetabolized by bacteria; potential environmental use
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideFeatures thiophene instead of chlorinated pyridineEnzyme inhibition; potential therapeutic applications
2-(tert-butoxycarbonyl)-nicotinic acidLacks chlorine; primarily used for nicotine receptor studiesLess potent than Boc-6-Cl-Nic in receptor binding

Boc-6-Cl-Nic stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.

Drug Development

The compound's ability to inhibit specific enzymes and bind to nAChRs positions it as a candidate for drug development targeting neurological diseases and cancers. Ongoing research aims to optimize its pharmacological properties through structural modifications.

Environmental Impact

Studies suggest that Boc-6-Cl-Nic and its derivatives could be utilized in bioremediation efforts due to their degradability by certain microbial strains . This aspect opens avenues for environmentally friendly applications in treating contaminated sites.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with Boc-6-Cl-Nic. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial in assessing its viability as a therapeutic agent.

Properties

IUPAC Name

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-6(9(14)15)4-5-7(12)13-8/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZSZLGCUSJQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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